![molecular formula C18H18S B14295916 [(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene CAS No. 112157-67-2](/img/structure/B14295916.png)
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring attached to a sulfanyl group, which is further connected to a 6-phenylhexa-1,5-dien-3-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene typically involves the reaction of a benzene derivative with a sulfanyl group and a 6-phenylhexa-1,5-dien-3-yl precursor. Common synthetic routes include:
Nucleophilic Substitution: This method involves the substitution of a leaving group on the benzene ring with a sulfanyl group, followed by the addition of the 6-phenylhexa-1,5-dien-3-yl chain.
Free Radical Bromination: This involves the bromination of the benzylic position followed by nucleophilic substitution with a sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and benzene moieties. The sulfanyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological targets.
Comparación Con Compuestos Similares
Similar Compounds
[(6-Phenylhexa-1,5-dien-3-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur.
[(6-Phenylhexa-1,5-dien-3-yl)amino]benzene: Contains an amino group instead of sulfur.
[(6-Phenylhexa-1,5-dien-3-yl)carbonyl]benzene: Features a carbonyl group in place of sulfur.
Uniqueness
[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene is unique due to its sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its oxygen, amino, and carbonyl analogs. The presence of the sulfanyl group allows for unique redox properties and interactions with biological targets.
Propiedades
Número CAS |
112157-67-2 |
|---|---|
Fórmula molecular |
C18H18S |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
6-phenylhexa-1,5-dien-3-ylsulfanylbenzene |
InChI |
InChI=1S/C18H18S/c1-2-17(19-18-13-7-4-8-14-18)15-9-12-16-10-5-3-6-11-16/h2-14,17H,1,15H2 |
Clave InChI |
RGQGQOZYOQGQJN-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CC=CC1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
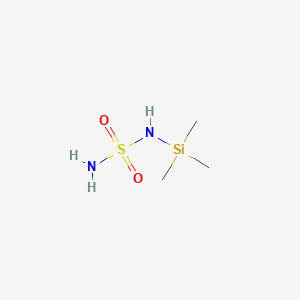
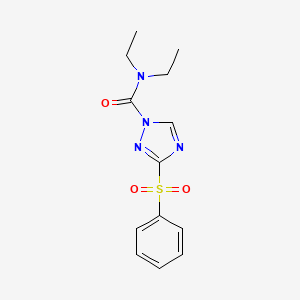
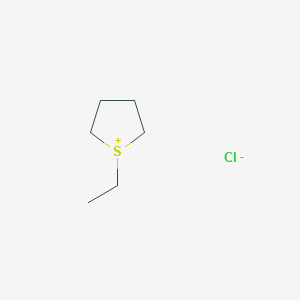
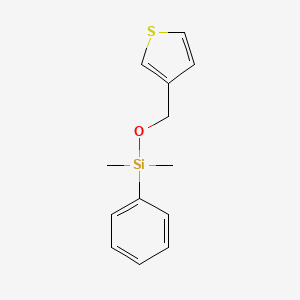
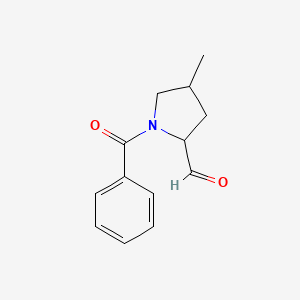
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
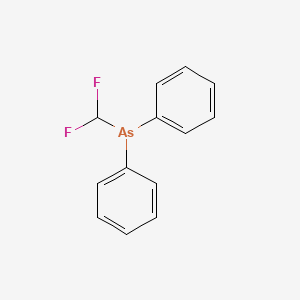
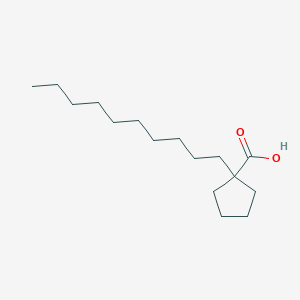
![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
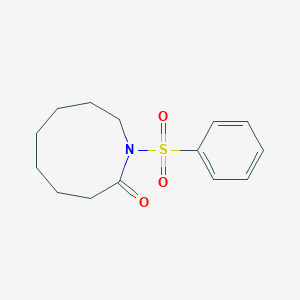
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
